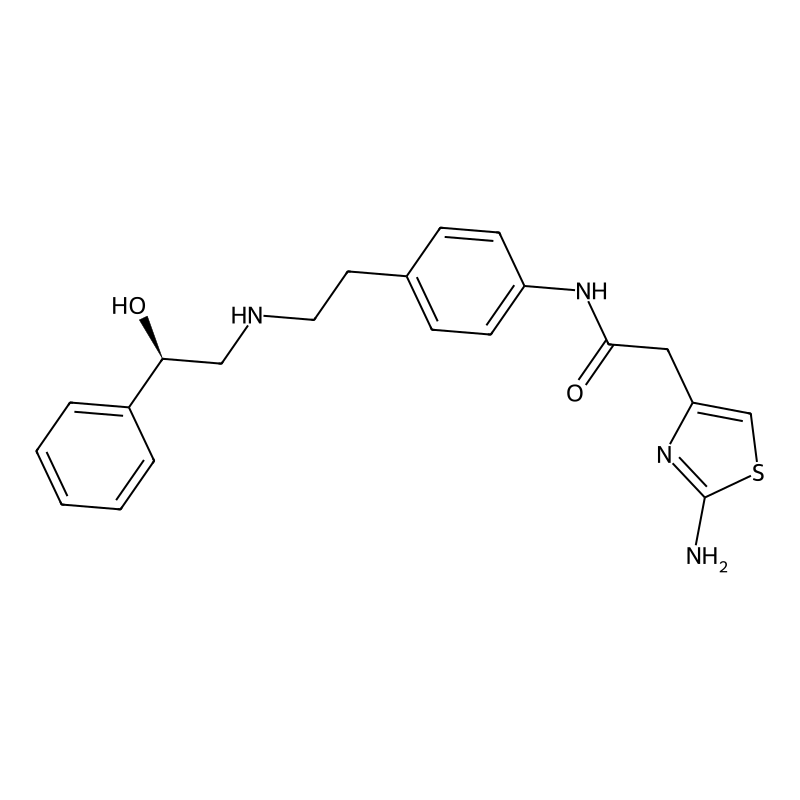

Mirabegron

Content Navigation

Avoid anticholinergic burden and polymorphism risks in urological formulation. Mirabegron (CAS 223673-61-8) is the first-in-class β3-adrenoceptor agonist API, sourced exclusively as the thermodynamically stable α-crystal form. This non-hygroscopic polymorph eliminates the processability failures of the hygroscopic β-form and ensures reliable wet granulation for controlled-release tablets.

- Bypasses M2/M3-mediated dry mouth and cognitive impairment typical of antimuscarinics.

- Enables Oral Controlled Absorption System (OCAS) matrices with consistent bioavailability.

- Used as benchmark for novel β3-AR agonist development; essential for solifenacin combination therapies.

Stringent polymorph control and global supply readiness support your GMP pilot and commercial scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Mirabegron (CAS 223673-61-8) is a first-in-class, highly selective β3-adrenergic receptor agonist utilized globally as an active pharmaceutical ingredient (API) for urological therapies, primarily overactive bladder (OAB) syndrome. Structurally, it is an ethanolamine derivative with a molecular weight of 396.51 g/mol. For commercial procurement and large-scale manufacturing, Mirabegron is strictly sourced as its thermodynamically stable α-polymorph, which exhibits the essential non-hygroscopic properties required for solid-dose formulation. Unlike traditional antimuscarinic agents, Mirabegron operates via a distinct mechanism—stimulating cyclic adenosine monophosphate (cAMP) accumulation to relax the detrusor smooth muscle during the storage phase—making it a critical material for formulations requiring high efficacy without anticholinergic liabilities[1].

Substituting Mirabegron with standard-of-care antimuscarinics (such as tolterodine or solifenacin) fundamentally alters the safety and tolerability profile of the final formulation, as antimuscarinics block M2/M3 receptors, inevitably introducing anticholinergic burdens like severe dry mouth and cognitive impairment [1]. From a chemical sourcing perspective, substituting the standard α-polymorph of Mirabegron with its metastable β-form or amorphous variants introduces severe processability risks; the β-form is highly hygroscopic and prone to phase transitions during wet granulation or prolonged storage[2]. Furthermore, utilizing older, non-selective β-agonists fails in application due to off-target β1 cardiovascular activation, cementing Mirabegron's specific α-crystalline form as an irreplaceable API for safe, stable, and targeted urological formulations.

β3-Adrenoceptor Selectivity

Mirabegron demonstrates profound selectivity for the β3-adrenoceptor, effectively isolating the desired detrusor relaxation from cardiovascular side effects associated with β1 or β2 activation. In vitro binding assays utilizing cloned human receptors reveal that Mirabegron possesses a Ki of 40 nM for the β3 subtype, compared to 4,200 nM for β1 and 1,300 nM for β2. This represents a >100-fold selectivity margin over β1-receptors [1].

| Evidence Dimension | Receptor Binding Affinity (Ki) |

| Target Compound Data | β3-AR Ki = 40 nM |

| Comparator Or Baseline | β1-AR Ki = 4,200 nM (Off-target baseline) |

| Quantified Difference | 105-fold higher affinity for β3 over β1 |

| Conditions | In vitro cloned human adrenoceptors in CHO cells |

This extreme selectivity dictates the compound's safety profile, making it the required API for patients vulnerable to the cardiovascular liabilities of non-selective adrenergic agents.

α-Polymorph Stability & Manufacturability

The commercial viability of Mirabegron is heavily dependent on its solid-state form. The α-polymorph is thermodynamically stable and non-hygroscopic, whereas the β-polymorph and amorphous forms exhibit significant moisture uptake and phase instability. Forced degradation and stability studies confirm that the α-form resists phase transition under high humidity and standard manufacturing stresses, maintaining structural integrity where the β-form acts as a metastable intermediate [1].

| Evidence Dimension | Solid-State Thermodynamic Stability and Moisture Uptake |

| Target Compound Data | Polymorph α (Thermodynamically stable, non-hygroscopic) |

| Comparator Or Baseline | Polymorph β (Metastable, hygroscopic) |

| Quantified Difference | α-form prevents moisture-induced phase transitions during storage |

| Conditions | High humidity and temperature forced degradation studies |

Procurement must strictly specify the α-polymorph to ensure reproducible tableting, prevent API degradation during wet granulation, and guarantee shelf-life.

Persistence vs. Antimuscarinics

The commercial value of a Mirabegron-based formulation is heavily driven by its tolerability profile, which translates directly to patient persistence. In large-scale comparative analyses, the median time-to-discontinuation for Mirabegron was 169 days, significantly outperforming the standard antimuscarinic tolterodine ER, which had a median persistence of only 56 days. This difference is largely attributed to a 6-fold reduction in the incidence of dry mouth when utilizing the β3 agonist pathway [1].

| Evidence Dimension | Median Time-to-Discontinuation (Persistence) |

| Target Compound Data | Mirabegron (169 days median persistence) |

| Comparator Or Baseline | Tolterodine ER (56 days median persistence) |

| Quantified Difference | 201% longer treatment persistence (113 additional days) |

| Conditions | 12-month prescription data analysis in OAB patients |

Formulators and buyers select Mirabegron over older antimuscarinics to drastically improve long-term product viability and patient compliance.

Detrusor Smooth Muscle Relaxation

Mirabegron's efficacy as an API is validated by its direct action on isolated human bladder tissue. In ex vivo functional assays, Mirabegron induces concentration-dependent relaxation of human bladder strips precontracted with carbachol, demonstrating an EC50 of 0.78 μM. This potency confirms its ability to increase bladder capacity during the storage phase without interfering with the voiding process, outperforming less potent experimental analogs like ritobegron [1].

| Evidence Dimension | Functional Relaxation (EC50) |

| Target Compound Data | Mirabegron (EC50 = 0.78 μM) |

| Comparator Or Baseline | Ritobegron (EC50 = 1.1 μM) |

| Quantified Difference | 29% lower concentration required for half-maximal relaxation |

| Conditions | Isolated human bladder strips precontracted with carbachol |

This quantitative pharmacodynamic benchmark is essential for validating API lot efficacy and determining optimal dosing for extended-release formulations.

Hydrophilic Matrix Extended-Release

Because Mirabegron exhibits specific absorption windows and BCS Class III/II characteristics, it is optimally deployed in Oral Controlled Absorption System (OCAS) matrix tablets. The stable α-polymorph is integrated with hydrophilic gel-forming polymers to ensure continuous, slow release throughout the gastrointestinal tract, maximizing bioavailability while preventing dose-dumping [1].

Co-Formulation with Antimuscarinics

Mirabegron is increasingly procured for advanced combination therapies, specifically paired with low-dose solifenacin (e.g., 5 mg). This dual-API strategy leverages Mirabegron's β3 agonism alongside mild M3 antagonism, achieving superior reductions in micturition frequency compared to high-dose monotherapies, while strictly limiting the anticholinergic burden [2].

Urological Drug Discovery Benchmark

In the development of novel β3-adrenoceptor agonists, Mirabegron serves as the mandatory procurement benchmark. Its well-documented Ki values, cAMP accumulation profiles, and human bladder strip EC50 data provide the baseline against which new candidates are evaluated for selectivity, intrinsic activity, and off-target cardiovascular safety [3].

References

- [1] European Medicines Agency (EMA). 'Betmiga (mirabegron) - European Public Assessment Report.' EMA/706651/2012.

- [2] Drake, M. J., et al. 'Efficacy and safety of mirabegron compared with solifenacin... results of a randomized, phase IIIb trial.' Therapeutic Advances in Urology, 2015.

- [3] Takasu, T., et al. 'Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function.' Journal of Pharmacology and Experimental Therapeutics, 321(2), 642-647, 2007.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (62.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H351 (12.5%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (12.5%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H371 (12.5%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H373 (62.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Symptomatic treatment of urgency. Increased micturition frequency and / or urgency incontinence as may occur in adult patients with overactive-bladder syndrome.

Treatment of neurogenic detrusor overactivity

Treatment of idiopathic overactive bladder

The International Continence Society definition of overactive bladder (OAB) is "urinary urgency, usually accompanied by frequency, nocturia, with or without urge urinary incontinence." It is important to understand that OAB isn't an exact disease but a symptom complex with multiple and distinct etiologies. It is an incredibly embarrassing condition, and many patients are uncomfortable discussing it with their providers. The treatment of OAB includes a three-step algorithm: lifestyle modification, pharmacotherapy, and minimally invasive intervention. Lifestyle and behavioral modifications involve paying close attention to fluid consumption, bladder irritants, bladder training, and pelvic muscle floor therapy. The second line includes using anticholinergics or beta-3 adrenoceptor agonists. The third line consists of the injection of intradetrusor onabotulinumtoxinA, sacral neuromodulation, and percutaneous posterior tibial nerve stimulation. As per AUA/SUFU guidelines, in rare cases, fourth-Line Treatment options include augmentation cystoplasty and Urinary Diversion for severe refractor complicated OAB patients.

Livertox Summary

Drug Classes

Urologic Agents

Pharmacology

Mirabegron is an orally bioavailable agonist of the human beta-3 adrenergic receptor (ADRB3), with muscle relaxing, neuroprotective and potential antineoplastic activities. Upon oral administration, mirabegron binds to and activates ADRB3, which leads to smooth muscle relaxation. Mirabegron also restores sympathetic stimulation in mesenchymal stem cell (MSC) niches, inhibits JAK2-mutated hematopoietic stem cell (HSC) expansion and blocks the progression of myeloproliferative neoplasms (MPNs). Lack of sympathetic stimulation of the MSC and HSC niche is associated with the development of MPNs.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G04 - Urologicals

G04B - Urologicals

G04BD - Drugs for urinary frequency and incontinence

G04BD12 - Mirabegron

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB3 [HSA:155] [KO:K04143]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Of a 160mg radiolabeled dose administered to healthy volunteers, approximately 55% of the radioactivity was recovered in the urine and 34% in the feces. Approximately 25% of unchanged mirabegron was recovered in the urine while 0% was recovered in the feces. Renal elimination is achieved primarily via active tubular secretion with some contribution by glomerular filtration.

Following intravenous administration, mirabegron has an apparent steady-state volume of distribution (Vd) of 1670 L indicating extensive distribution.

Total plasma clearance following intravenous administration is approximately 57 L/h, with renal clearance accounting for roughly 25% at approximately 13 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Imran M, Najmi AK, Tabrez S. Mirabegron for overactive bladder: a novel, first-in-class β3-agonist therapy. Urol J. 2013 Sep 26;10(3):935-40. Review. PubMed PMID: 24078498.

3: Sanford M. Mirabegron: a review of its use in patients with overactive bladder syndrome. Drugs. 2013 Jul;73(11):1213-25. doi: 10.1007/s40265-013-0086-3. Review. PubMed PMID: 23818156.

4: Bridgeman MB, Friia NJ, Taft C, Shah M. Mirabegron: β3-adrenergic receptor agonist for the treatment of overactive bladder. Ann Pharmacother. 2013 Jul-Aug;47(7-8):1029-38. doi: 10.1345/aph.1S054. Epub 2013 Jun 11. Review. PubMed PMID: 23757386.

5: Kashyap M, Tyagi P. The pharmacokinetic evaluation of mirabegron as an overactive bladder therapy option. Expert Opin Drug Metab Toxicol. 2013 May;9(5):617-27. doi: 10.1517/17425255.2013.786700. Epub 2013 Apr 4. Review. PubMed PMID: 23550899.

6: Suzuki M, Ukai M, Sasamata M, Seki N. [Pharmacological and clinical profile of mirabegron (Betanis(®)): a new therapeutic agent for overactive bladder]. Nihon Yakurigaku Zasshi. 2012 May;139(5):219-25. Review. Japanese. PubMed PMID: 22687876.

7: Bhide AA, Digesu GA, Fernando R, Khullar V. Use of mirabegron in treating overactive bladder. Int Urogynecol J. 2012 Oct;23(10):1345-8. Epub 2012 Mar 13. Review. PubMed PMID: 22411211.

8: Bhide AA, Digesu GA, Fernando R, Khullar V. Mirabegron - a selective β3-adrenoreceptor agonist for the treatment of overactive bladder. Res Rep Urol. 2012 Jul 16;4:41-5. doi: 10.2147/RRU.S28930. eCollection 2012. Review. PubMed PMID: 24199179; PubMed Central PMCID: PMC3806442.

9: Tyagi P, Tyagi V, Chancellor M. Mirabegron: a safety review. Expert Opin Drug Saf. 2011 Mar;10(2):287-94. doi: 10.1517/14740338.2011.542146. Epub 2010 Dec 9. Review. PubMed PMID: 21142693.

Explore Compound Types